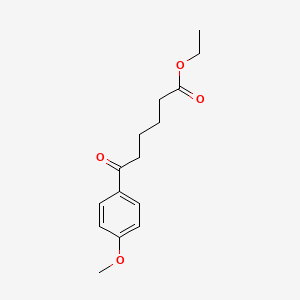

Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-19-15(17)7-5-4-6-14(16)12-8-10-13(18-2)11-9-12/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKGMVLEKSTIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568162 | |

| Record name | Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42916-80-3 | |

| Record name | Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Functional Group Analysis of the Compound

Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate is a bifunctional organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . alfa-chemistry.comchemicalbook.com Its structure is characterized by a linear six-carbon chain (hexanoate) which incorporates both an ester and a ketone functional group.

Key Structural Components:

Aromatic Ketone: The molecule features a carbonyl group (C=O) at the C-6 position, which is directly attached to a 4-methoxyphenyl (B3050149) ring. This aromatic ketone moiety is a significant feature, influencing the compound's reactivity. Aromatic ketones are prevalent structural motifs in many pharmaceutically active molecules. researchgate.net

Ethyl Ester: At the C-1 position of the hexanoate (B1226103) chain, there is an ethyl ester group (-COOEt). The presence of this group provides a site for reactions such as hydrolysis, transesterification, and various condensation reactions.

Aliphatic Chain: A flexible four-carbon methylene (B1212753) bridge (- (CH2)4 -) separates the ketone and the ester functionalities. This spacer influences the molecule's conformation and the potential for intramolecular reactions.

4-Methoxyphenyl Group: Anisole (methoxybenzene) is attached to the ketone's carbonyl carbon. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution.

The combination of these features in a single molecule makes this compound a molecule with multiple reactive sites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| Boiling Point | 384.6°C at 760 mmHg |

| Density | 1.068 g/cm³ |

| Flash Point | 168.4°C |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Table 2: Functional Group Analysis

| Functional Group | Location in Molecule | Potential Reactivity |

|---|---|---|

| Aromatic Ketone | C-6 and attached phenyl ring | Nucleophilic addition, reduction of the carbonyl, reactions at the α-carbon, electrophilic substitution on the aromatic ring. |

| Ethyl Ester | C-1 | Hydrolysis, saponification, transesterification, Claisen condensation, Dieckmann condensation (intramolecular). |

| Methoxy Group | Para-position on the phenyl ring | Directs electrophilic aromatic substitution to ortho positions; can be cleaved under harsh conditions. |

Significance As a Versatile Synthetic Intermediate in Organic Chemistry

The dual functionality of Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate makes it a valuable intermediate in organic synthesis. Molecules containing both ketone and ester groups, known as keto-esters, are recognized as versatile platform molecules that can be used to construct a wide array of more complex structures. mdpi.com

The strategic placement of the ketone and ester groups allows for selective chemical transformations. For instance, the ketone's carbonyl group can be targeted by reducing agents to form a secondary alcohol, or it can react with Grignard reagents to introduce new carbon-carbon bonds, without affecting the ester group under controlled conditions. Conversely, the ester can be selectively hydrolyzed to a carboxylic acid, which can then be used in further transformations like amide bond formation.

This compound could serve as a precursor for the synthesis of various heterocyclic compounds. For example, the aliphatic chain and the two carbonyl groups could potentially be utilized in cyclization reactions to form substituted cyclohexanone (B45756) or piperidine (B6355638) derivatives, which are common scaffolds in medicinal chemistry. The presence of the 4-methoxyphenyl (B3050149) group is also significant, as this moiety is found in numerous biologically active compounds.

Sophisticated Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, offering unambiguous evidence of its carbon skeleton and the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The signals are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern), which reveals adjacent proton relationships.

The aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing keto group are deshielded and resonate at a higher chemical shift compared to the protons meta to it. The methoxy (B1213986) group protons appear as a sharp singlet, typically around 3.85 ppm.

The aliphatic chain protons show characteristic multiplets. The methylene (B1212753) group adjacent to the ketone (C5-H₂) is deshielded by the carbonyl and appears as a triplet. The methylene group adjacent to the ester's carbonyl group (C2-H₂) also appears as a triplet. The remaining two methylene groups (C3-H₂ and C4-H₂) exhibit complex multiplets in the more upfield region. The ethyl ester group is identified by a quartet for the methylene protons, deshielded by the adjacent oxygen, and a triplet for the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~7.95 | Doublet (d) | 2H |

| Ar-H (meta to C=O) | ~6.95 | Doublet (d) | 2H |

| O-CH₂ (Ethyl) | ~4.12 | Quartet (q) | 2H |

| O-CH₃ (Methoxy) | ~3.87 | Singlet (s) | 3H |

| C5-H₂ (α to ketone) | ~2.98 | Triplet (t) | 2H |

| C2-H₂ (α to ester) | ~2.30 | Triplet (t) | 2H |

| C3-H₂, C4-H₂ | ~1.70 | Multiplet (m) | 4H |

| CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H |

Predicted data is based on analogous structures and standard chemical shift values.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The two carbonyl carbons (keto and ester) are the most downfield signals. The aromatic carbons show distinct signals, with the carbon attached to the oxygen of the methoxy group being the most deshielded among them.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. libretexts.orgopenstax.org

DEPT-90: This experiment would show signals only for the two CH carbons in the aromatic ring. libretexts.orglibretexts.org

DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.orglibretexts.org Quaternary carbons are absent in DEPT spectra. This allows for the unambiguous assignment of the four methylene groups in the aliphatic chain and the ethyl group, as well as the methoxy carbon.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C=O (Ketone) | ~198.5 | No Signal | No Signal |

| C=O (Ester) | ~173.5 | No Signal | No Signal |

| Ar-C (C-OCH₃) | ~163.8 | No Signal | No Signal |

| Ar-C (ipso to C=O) | ~130.5 | No Signal | No Signal |

| Ar-CH (ortho to C=O) | ~130.3 | Positive | Positive |

| Ar-CH (meta to C=O) | ~113.9 | Positive | Positive |

| O-CH₂ (Ethyl) | ~60.5 | No Signal | Negative |

| O-CH₃ (Methoxy) | ~55.6 | No Signal | Positive |

| C5 (α to ketone) | ~38.2 | No Signal | Negative |

| C2 (α to ester) | ~34.1 | No Signal | Negative |

| C3, C4 | ~24.5, ~24.0 | No Signal | Negative |

| CH₃ (Ethyl) | ~14.3 | No Signal | Positive |

Predicted data is based on analogous structures and standard chemical shift values.

To confirm the assignments from 1D NMR and establish the complete molecular connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.eduyoutube.com Key correlations would be observed between the adjacent methylene groups of the aliphatic chain (C2-H₂ ↔ C3-H₂, C3-H₂ ↔ C4-H₂, C4-H₂ ↔ C5-H₂) and within the ethyl group (O-CH₂ ↔ CH₃).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms, confirming the assignment of each proton to its corresponding carbon. youtube.comcolumbia.edu For example, the aromatic proton signal at ~7.95 ppm would show a cross-peak with the carbon signal at ~130.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. youtube.comcolumbia.edu Key HMBC correlations would include:

The aromatic protons (ortho to C=O) to the ketone carbonyl carbon.

The C5-H₂ protons to the ketone carbonyl carbon and to the aromatic ipso-carbon.

The C2-H₂ protons to the ester carbonyl carbon.

The O-CH₂ protons of the ethyl group to the ester carbonyl carbon.

The methoxy protons (O-CH₃) to the aromatic carbon at ~163.8 ppm.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present. wikipedia.orgyoutube.com

The FT-IR and Raman spectra of this compound are dominated by absorptions corresponding to the keto-ester and 4-methoxyphenyl moieties. The most prominent feature is the strong carbonyl (C=O) stretching region. Due to the different chemical environments, the ketone and ester carbonyl groups exhibit distinct stretching frequencies. The aromatic ketone C=O stretch typically appears at a lower wavenumber than an aliphatic ketone due to conjugation with the phenyl ring. The aliphatic ester C=O stretch appears at a higher frequency. orgchemboulder.com

Other significant vibrational modes include the C-O stretching vibrations from both the ester and the ether linkages, and the characteristic C=C stretching vibrations of the aromatic ring. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretching (aromatic) | 4-Methoxyphenyl | 3100 - 3000 | Strong |

| C-H stretching (aliphatic) | Alkyl Chain, Ethyl | 2980 - 2850 | Strong |

| C=O stretching | Ester | ~1735 | Medium |

| C=O stretching | Aromatic Ketone | ~1680 | Strong |

| C=C stretching | Aromatic Ring | 1600, 1580, 1510 | Very Strong |

| C-O-C stretching (asymmetric) | Aryl Ether | ~1260 | Medium |

| C-O-C stretching (ester) | Ester | 1250 - 1100 | Medium |

| C-O-C stretching (symmetric) | Aryl Ether | ~1030 | Weak |

Predicted data is based on characteristic group frequencies from spectroscopic databases. orgchemboulder.comspectroscopyonline.comlibretexts.org

To gain a deeper understanding of the vibrational modes and to support experimental assignments, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.govnih.gov These computational approaches can predict the vibrational frequencies and intensities for a given molecular structure. youtube.com

Typically, the calculated frequencies in the gas phase are systematically higher than the experimental values obtained from solid or liquid samples due to the harmonic approximation in the calculations and intermolecular interactions in the condensed phase. researchgate.netumass.edu Therefore, the calculated frequencies are often scaled using a scaling factor to provide a better match with the experimental data. physchemres.org The comparison between the scaled theoretical spectrum and the experimental FT-IR and Raman spectra allows for a more confident and detailed assignment of the observed vibrational bands, including complex bending and torsional modes in the fingerprint region. scholarsresearchlibrary.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula as C₁₅H₂₀O₄. alfa-chemistry.com The experimentally determined exact mass would be expected to align closely with the calculated theoretical mass of 264.1362 Da.

Beyond molecular formula confirmation, mass spectrometry elucidates the structure through analysis of fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic cleavages that provide structural insights. The fragmentation is dominated by the functionalities present: the aromatic ketone, the ethyl ester, and the aliphatic chain.

Key fragmentation pathways include:

α-Cleavage: Fission of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. The most prominent fragment observed is typically the 4-methoxybenzoyl cation at m/z 135.

McLafferty Rearrangement: A characteristic rearrangement of the keto group involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the elimination of a neutral alkene molecule.

Ester Fragmentation: The ethyl ester moiety can undergo cleavage, leading to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty-type rearrangement.

Table 1: Key HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |

| 135.0441 | C₈H₇O₂⁺ | α-Cleavage at the ketone, forming the 4-methoxybenzoyl cation. |

| 107.0491 | C₇H₇O⁺ | Loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation. |

| 77.0386 | C₆H₅⁺ | Loss of a methoxy radical (•OCH₃) from the 4-methoxyphenyl group. |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been reported. Consequently, a detailed experimental analysis of its solid-state conformation, including specific dihedral angles, and the specific intermolecular interactions that stabilize its crystal packing, is not possible at this time. While crystal structures for more complex, related derivatives have been solved, direct extrapolation of their conformational and packing features to this compound would be speculative. nih.govmdpi.comresearchgate.net

Computational and Theoretical Chemistry in Studying Ethyl 6 4 Methoxyphenyl 6 Oxohexanoate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, DFT can be employed to calculate a wide range of properties by approximating the electron density.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or ground-state geometry, must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule such as this compound, which contains a rotatable alkyl chain and phenyl group, multiple low-energy conformations may exist.

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT calculation.

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C=O (Ketone) Bond Length | The distance between the carbon and oxygen atoms of the keto group. | 1.20 - 1.23 Å |

| C=O (Ester) Bond Length | The distance between the carbon and oxygen atoms of the ester carbonyl. | 1.21 - 1.24 Å |

| C-O-C (Ether) Bond Angle | The angle formed by the methoxy (B1213986) group on the phenyl ring. | 117 - 120° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. materialsciencejournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the electron-rich 4-methoxyphenyl (B3050149) group is expected to significantly contribute to the HOMO, while the electron-withdrawing keto and ester carbonyl groups are likely to be major components of the LUMO.

Table 2: Example of Frontier Molecular Orbital Data This table provides a template for the data generated from an FMO analysis. The values are illustrative and not specific to the title compound.

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. materialsciencejournal.org It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, which are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MESP map would predict that the most negative potential (red) is concentrated around the oxygen atoms of the carbonyl (keto and ester) and methoxy groups due to their high electronegativity and lone pairs of electrons. The most positive regions (blue) would likely be found near the hydrogen atoms, particularly those attached to the phenyl ring and the alkyl chain. This information is invaluable for predicting how the molecule will interact with other reagents. materialsciencejournal.org

DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate experimental results or to aid in the structural elucidation of new compounds. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors of the nuclei. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). This is useful for identifying functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. materialsciencejournal.org This allows for the prediction of the absorption wavelengths (λmax) in the ultraviolet-visible spectrum, providing insight into the electronic structure and chromophores within the molecule.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. For a molecule like this compound, a key reaction of interest is its synthesis, often achieved via Friedel-Crafts acylation of anisole with a derivative of adipic acid.

Theoretical calculations can map out the entire reaction pathway, from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can understand the feasibility of a proposed mechanism. For the Friedel-Crafts acylation, computational studies can model the formation of the acylium ion intermediate and its subsequent electrophilic attack on the anisole ring, helping to explain the observed regioselectivity (ortho vs. para substitution).

Computational Approaches for Catalyst Design and Screening for Related Reactions

The synthesis of this compound via Friedel-Crafts acylation typically requires a catalyst, traditionally a Lewis acid like AlCl₃. acs.orgresearchgate.net However, these traditional catalysts often generate significant waste. Computational chemistry plays a vital role in the modern design of more efficient and environmentally friendly heterogeneous catalysts, such as zeolites or metal oxides. researchgate.netacs.org

Computational screening involves building models of different catalyst surfaces and the reactant molecules. DFT calculations can then be used to:

Model the adsorption of reactants onto the catalyst surface.

Calculate the energy barriers for the reaction steps on the surface.

Understand how the catalyst's electronic and structural properties influence its activity and selectivity.

By simulating these interactions, researchers can predict which catalyst materials are most promising for a specific transformation, such as the acylation of anisole. This in-silico screening process significantly narrows down the number of potential catalysts that need to be synthesized and tested in the lab, accelerating the development of improved chemical processes. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictability in Synthesis

The synthesis of complex organic molecules like this compound is a multifaceted process where reaction conditions and substrate structure intricately determine the yield and purity of the final product. Predicting the outcome of synthetic routes is a significant challenge in chemical research. Quantitative Structure-Reactivity Relationship (QSRR) modeling offers a computational approach to address this challenge by establishing a mathematical correlation between the chemical structure of reactants and their reactivity in a specific transformation. nih.govnih.govchemrxiv.org These models are invaluable tools for optimizing reaction conditions, selecting appropriate substrates, and predicting the feasibility of novel synthetic pathways.

A QSRR model essentially connects the structural features of a molecule, quantified by molecular descriptors, to its observed reactivity. nih.govunimib.it For a given reaction, a dataset of compounds with known reactivity (e.g., reaction rate, yield, or equilibrium constant) is compiled. A wide array of molecular descriptors for each compound in the dataset is then calculated. These descriptors can be categorized into several groups:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). They are crucial for modeling reactions where charge distribution and electrophilicity/nucleophilicity are key.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric factor (Es). They are particularly important in predicting the outcomes of sterically hindered reactions.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Thermodynamic Descriptors: These pertain to the energetic properties of the molecule, such as heat of formation and strain energy.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a mathematical model that best correlates the descriptors with the observed reactivity. nih.govmdpi.com The predictive power of the resulting QSRR model is then rigorously validated using internal and external validation techniques.

In the context of synthesizing this compound, a QSRR model could be developed to predict the yield of the esterification reaction between 6-(4-methoxyphenyl)-6-oxohexanoic acid and ethanol under specific catalytic conditions. The model would be built upon a training set of structurally similar carboxylic acids and alcohols.

Hypothetical QSRR Model for Esterification Yield

| Reactant (Carboxylic Acid) | Experimental Yield (%) | Calculated Descriptor 1 (LUMO Energy) | Calculated Descriptor 2 (Molecular Volume) | Predicted Yield (%) |

| 6-phenyl-6-oxohexanoic acid | 75 | -1.2 eV | 250 ų | 76 |

| 6-(4-chlorophenyl)-6-oxohexanoic acid | 72 | -1.5 eV | 260 ų | 71 |

| 6-(4-methylphenyl)-6-oxohexanoic acid | 80 | -1.1 eV | 265 ų | 81 |

| 6-(4-methoxyphenyl)-6-oxohexanoic acid | 85 | -1.0 eV | 275 ų | 84 |

| 6-(4-nitrophenyl)-6-oxohexanoic acid | 65 | -2.0 eV | 270 ų | 66 |

This table is for illustrative purposes only and does not represent actual experimental data.

The developed QSRR model could then be used to predict the reactivity of new, untested substrates, thereby guiding the selection of reactants to achieve higher yields. For instance, the model might reveal that lower LUMO energy and a moderate molecular volume of the carboxylic acid are conducive to higher esterification yields under the studied conditions. This predictive capability allows for the in silico screening of potential reactants before committing to resource-intensive experimental work.

Furthermore, QSRR models can provide insights into the reaction mechanism. By identifying the most influential descriptors, researchers can infer which molecular properties are the primary drivers of reactivity. For example, if electronic descriptors related to the carbonyl carbon of the ketone group in the reactant acid are found to be highly correlated with the reaction rate, it would suggest that the electrophilicity of this site is a critical factor in the rate-determining step of the synthesis.

The application of QSRR modeling to the synthesis of this compound represents a powerful strategy for accelerating reaction optimization and gaining a deeper mechanistic understanding. By leveraging computational chemistry and statistical analysis, QSRR provides a predictive framework that can significantly enhance the efficiency and success of synthetic organic chemistry.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Key Building Block or Synthon in Multi-Step Organic Syntheses

Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate is a bifunctional molecule possessing both a ketone and an ester functional group. This duality allows it to serve as a valuable synthon, or synthetic building block, in multi-step organic syntheses. The presence of two distinct reactive sites—the electrophilic carbonyl carbon of the ketone and the electrophilic carbonyl carbon of the ester—enables chemists to perform sequential and selective transformations.

The linear six-carbon chain provides a flexible scaffold that can be incorporated into larger target molecules. The 4-methoxyphenyl (B3050149) group not only imparts specific steric and electronic properties but also offers a site for further aromatic substitution reactions. While specific, large-scale applications in named total syntheses are not extensively documented in readily available literature, the inherent functionalities of the molecule make it an ideal starting point for creating a variety of more complex structures. Its utility is derived from the predictable reactivity of its keto and ester groups, allowing for controlled carbon-carbon and carbon-heteroatom bond formations.

Precursor to Nitrogen-Containing Heterocycles and Diverse Ring Systems

The γ-keto ester structure of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, particularly six-membered rings like pyridazines. The 1,5-relationship between the two carbonyl groups (the ketone at C6 and the ester at C1) is key to this transformation.

The general strategy involves a condensation reaction with hydrazine (H₂NNH₂) or its derivatives. The reaction proceeds via the following steps:

Initial Nucleophilic Attack: Hydrazine, acting as a dinucleophile, attacks one of the carbonyl groups. The ketone is generally more reactive towards nucleophiles than the ester, so the initial attack typically occurs at the C6 ketone.

Hydrazone Formation: Loss of water from the intermediate results in the formation of a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the ester carbonyl group in an intramolecular fashion.

Elimination and Tautomerization: Elimination of ethanol from this cyclic intermediate, followed by tautomerization, yields a stable dihydropyridazinone ring.

Aromatization: The resulting dihydropyridazinone can often be oxidized to the corresponding aromatic pyridazinone, a valuable heterocyclic core found in many biologically active compounds.

This cyclization reaction provides a direct route to functionalized pyridazinone systems, where the 4-methoxyphenyl group from the original keto ester becomes a key substituent on the heterocyclic ring.

Strategies for Derivatization and Functional Group Interconversion

The chemical versatility of this compound is further demonstrated through various derivatization and functional group interconversion (FGI) strategies. These transformations allow chemists to modify the molecule's structure to meet the specific demands of a synthetic target.

The ethyl ester group is readily converted into a wide range of amides. This transformation is crucial for introducing new functionalities and for building peptide-like linkages.

Direct Aminolysis: The ester can be reacted directly with a primary or secondary amine. This reaction, known as aminolysis, typically requires heat and may be slow. The process involves the nucleophilic acyl substitution of the ethoxy group (-OEt) with an amino group (-NRR').

Two-Step Hydrolysis-Coupling Sequence: A more common and versatile method involves a two-step process.

Hydrolysis: The ester is first hydrolyzed under basic (e.g., NaOH, H₂O) or acidic (e.g., H₂SO₄, H₂O) conditions to yield the corresponding carboxylic acid: 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents. This method is highly efficient and allows for the formation of amides with a broad range of amines under mild conditions.

| Coupling Reagent Class | Examples | Description |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to facilitate nucleophilic attack by the amine. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Highly efficient reagents that form activated esters in situ. |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Similar to phosphonium salts, known for rapid coupling and high yields. |

Beyond amidation, both the ketone and ester moieties can be selectively transformed to introduce new functional groups, thereby diversifying the synthetic utility of the parent molecule.

Reactions at the Ketone:

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a hydroxyl group, which can be used for further reactions such as etherification or esterification.

Reductive Amination: The ketone can be converted into an amine via reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN).

Wolff-Kishner or Clemmensen Reduction: The ketone can be completely removed (reduced to a methylene (B1212753) group, -CH₂-) under strongly basic (Wolff-Kishner) or acidic (Clemmensen) conditions, yielding ethyl 6-(4-methoxyphenyl)hexanoate.

Reactions at the Ester:

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also reduce the ketone unless it is first protected.

Grignard Reaction: Reaction with excess Grignard reagents (RMgX) converts the ester into a tertiary alcohol.

The following table summarizes potential functional group interconversions:

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Alkane (Methylene group) |

| Ester | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Ester | Reduction | LiAlH₄ | Primary Alcohol (ketone also reduced) |

| Ester | Amidation (via acid) | 1. NaOH, H₂O 2. EDC, R₂NH | Amide |

Application of Retrosynthetic Analysis for Target-Oriented Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. This compound serves as an excellent example for illustrating key retrosynthetic strategies.

The two most logical points for disconnection in this compound are the ester bond and the carbon-carbon bond connecting the aromatic ring to the keto-acyl chain.

C–O Ester Disconnection: The ester can be disconnected via a C–O bond cleavage. This is a standard retrosynthetic step for any ester, leading back to a carboxylic acid (or its more reactive acyl chloride equivalent) and an alcohol.

Retron: Ester

Transform: Hydrolysis/Esterification

Precursors: 6-(4-methoxyphenyl)-6-oxohexanoic acid and ethanol.

Aryl C–C Bond Disconnection (Friedel-Crafts Acylation): The bond between the ketone's carbonyl carbon and the aromatic ring is a prime candidate for disconnection. This disconnection corresponds to a Friedel-Crafts acylation reaction in the forward synthetic direction. This is a powerful C-C bond-forming reaction in aromatic chemistry.

Retron: Aryl Ketone

Transform: Friedel-Crafts Acylation

Precursors: Anisole (methoxybenzene) and a six-carbon chain with electrophilic ends.

Combining these disconnections provides a clear synthetic pathway from simple starting materials. The six-carbon electrophile required for the Friedel-Crafts reaction can be envisioned as the acid chloride of monoethyl adipate (adipic acid monoethyl ester).

The complete retrosynthetic analysis can be summarized as follows:

| Target Molecule | Disconnection Step | Transform | Simpler Precursors (Synthons/Equivalents) |

|---|---|---|---|

| This compound | C(aryl)-C(carbonyl) bond | Friedel-Crafts Acylation | Anisole + Ethyl 6-chloro-6-oxohexanoate |

| Ester C-O bond | Esterification | 6-(4-methoxyphenyl)-6-oxohexanoic acid + Ethanol |

This analysis reveals that this compound can be synthesized by the Lewis acid-catalyzed reaction of anisole with ethyl 6-chloro-6-oxohexanoate, which itself can be prepared from adipic acid.

Planning and Optimization of Convergent and Linear Syntheses

The strategic planning of a multi-step synthesis is crucial for maximizing efficiency, yield, and economic viability. Two primary strategies dominate the landscape of complex molecule synthesis: linear and convergent approaches. The choice between these strategies is dictated by the structure of the target molecule and the availability of starting materials. This compound, with its distinct functional groups—a ketone, an ester, and a substituted aromatic ring—presents a versatile scaffold that can be effectively utilized in both linear and convergent synthetic plans.

The utility of this compound as a building block can be illustrated by considering its role in hypothetical synthetic plans for more complex target molecules.

Hypothetical Application in a Linear Synthesis

In a linear approach, this compound could serve as an early-stage intermediate. For instance, consider the synthesis of a hypothetical complex molecule where the 4-methoxyphenyl group and the hexanoate (B1226103) chain form a core structural element. A possible linear sequence could involve the sequential modification of the ketone and ester functionalities.

Table 1: Hypothetical Linear Synthesis Steps Involving this compound

| Step | Transformation | Reagents and Conditions | Resulting Intermediate |

| 1 | Selective reduction of the ketone | NaBH₄, MeOH, 0 °C | Ethyl 6-hydroxy-6-(4-methoxyphenyl)hexanoate |

| 2 | Protection of the alcohol | TBDMSCl, Imidazole, DMF | Ethyl 6-((tert-butyldimethylsilyl)oxy)-6-(4-methoxyphenyl)hexanoate |

| 3 | Reduction of the ester to an alcohol | LiAlH₄, THF, 0 °C | 6-((tert-butyldimethylsilyl)oxy)-6-(4-methoxyphenyl)hexan-1-ol |

| 4 | Oxidation of the primary alcohol to an aldehyde | PCC, CH₂Cl₂ | 6-((tert-butyldimethylsilyl)oxy)-6-(4-methoxyphenyl)hexanal |

| 5 | Wittig reaction to extend the carbon chain | Ph₃P=CHCO₂Et, Toluene, reflux | Ethyl (E)-8-((tert-butyldimethylsilyl)oxy)-8-(4-methoxyphenyl)oct-2-enoate |

Hypothetical Application in a Convergent Synthesis

The structure of this compound is also well-suited for a role as a key fragment in a convergent synthesis. Its bifunctional nature allows it to be coupled with other synthetic fragments. For example, it could be envisioned as the "eastern" fragment of a larger, biologically active molecule.

Consider a hypothetical target molecule that is a complex diarylheptanoid. A convergent retrosynthetic analysis might disconnect the target into two main fragments: one derived from this compound and another aromatic fragment.

Retrosynthetic Analysis for a Convergent Approach:

Target Molecule (Hypothetical Diarylheptanoid)

⇧ (Disconnect C-C bond)

Fragment A (derived from this compound)Fragment B (Aryl Halide)The synthesis of Fragment A would involve modifications to this compound to prepare it for a coupling reaction.

Table 2: Hypothetical Convergent Synthesis Strategy

| Synthesis Stage | Key Transformation | Starting Material/Intermediate | Reagents and Conditions | Product/Next Intermediate |

| Fragment A Synthesis | Grignard reaction at the ketone | This compound | Vinylmagnesium bromide, THF | Ethyl 6-hydroxy-6-(4-methoxyphenyl)hept-1-enoate |

| Protection of the tertiary alcohol | Acetic anhydride, Pyridine | Ethyl 6-acetoxy-6-(4-methoxyphenyl)hept-1-enoate | ||

| Fragment B Synthesis | Preparation of an organometallic reagent | 4-Bromo-1,2-dimethoxybenzene | n-BuLi, THF, -78 °C | (4,5-Dimethoxyphenyl)lithium |

| Fragment Coupling | Suzuki or Stille Coupling Precursor Synthesis | Ethyl 6-acetoxy-6-(4-methoxyphenyl)hept-1-enoate | 9-BBN, then Pd(dppf)Cl₂, aq. Na₂CO₃ with Fragment B | Coupled Diarylheptanoid Precursor |

| Final Steps | Deprotection and further modifications | Coupled Diarylheptanoid Precursor | Acid or base hydrolysis, hydrogenation, etc. | Final Target Molecule |

In this convergent strategy, the core of the target molecule is assembled late in the synthesis by coupling two advanced intermediates. This approach offers several advantages for optimization:

Flexibility: The synthesis of each fragment can be optimized independently.

Purification: It is often easier to purify the larger, more complex intermediates formed in the later stages than the smaller intermediates in a long linear sequence.

Emerging Research Avenues and Future Perspectives

Innovation in Sustainable and Green Synthetic Methodologies for the Compound

The traditional synthesis of aryl ketones, likely including Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, often involves Friedel-Crafts acylation, a reaction historically reliant on stoichiometric amounts of Lewis acids like aluminum chloride, which generate considerable waste. ruc.dk The contemporary drive towards "greener" chemistry is pushing for the development of more environmentally benign and sustainable synthetic routes.

Innovations in this area are focused on replacing hazardous and wasteful reagents with reusable and eco-friendly alternatives. One promising approach is the use of solid acid catalysts, such as sulfated zirconia, which has been shown to be effective in the acylation of benzene and its derivatives. rsc.org These catalysts are not only less corrosive but also offer the advantage of being easily separable from the reaction mixture and reusable, aligning with the principles of green chemistry. Another avenue of exploration is the use of metal triflates, like bismuth triflate, which are water-tolerant and can be recycled, offering a more sustainable alternative to traditional Lewis acids. ruc.dk Microwave-assisted synthesis in conjunction with these catalysts can further enhance reaction efficiency, leading to shorter reaction times and higher yields under solvent-free conditions. ruc.dk

Deep eutectic solvents (DESs), such as a mixture of choline chloride and zinc chloride, are also emerging as green catalyst and solvent systems for Friedel-Crafts acylation. rsc.org These solvents are often biodegradable, have low toxicity, and can be reused multiple times without a significant loss in catalytic activity, making them an attractive option for industrial applications. rsc.org The application of these greener methodologies to the synthesis of this compound could significantly reduce its environmental footprint.

Table 1: Comparison of Catalysts for Greener Friedel-Crafts Acylation

| Catalyst Type | Advantages | Disadvantages | Potential for Reuse |

| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity, well-established | Stoichiometric amounts needed, moisture sensitive, corrosive waste | No |

| Solid Acid Catalysts (e.g., Sulfated Zirconia) | Reusable, easy to separate, less corrosive | May have lower activity than traditional catalysts | Yes |

| Metal Triflates (e.g., Bi(OTf)₃) | Water-tolerant, recyclable catalyst | Can be expensive | Yes |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Green solvent and catalyst, low cost, reusable | May require specific reaction conditions (e.g., microwave) | Yes |

Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The chemical structure of this compound, with its ketone and ester functionalities separated by an alkyl chain, opens up possibilities for exploring novel reactivity patterns beyond classical transformations. Research into the reactivity of related aryl alkyl ketones has revealed the potential for unprecedented C-C bond cleavage reactions under mild, neutral conditions. acs.org For instance, treatment of electron-deficient aryl alkyl ketones with N,N-dimethylformamide dimethyl acetal and methanol can lead to the formation of aryl carboxylic esters. acs.org Investigating whether this compound can undergo similar transformations could lead to new synthetic pathways and a deeper understanding of its chemical behavior.

Furthermore, the field of photoredox catalysis offers exciting opportunities for discovering novel reactivity. The application of visible light in the presence of a suitable photocatalyst could enable unique transformations of the keto-ester moiety that are not accessible through traditional thermal methods. The development of new catalytic systems could also unlock unprecedented chemical transformations, such as the divergent transformations of aromatic esters, including decarbonylative coupling and aryl exchange. acs.org Exploring the reactivity of this compound under various catalytic conditions could lead to the discovery of new reactions and the synthesis of novel derivatives with interesting properties.

Advancements in Integrated Experimental and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. The integration of experimental studies with computational methodologies, such as Density Functional Theory (DFT), provides a powerful tool for elucidating the intricate details of reaction pathways.

For the synthesis of this compound via Friedel-Crafts acylation, DFT studies can be employed to investigate the reaction pathways involving different catalysts. nih.govresearchgate.net Such studies can provide insights into the structure of transition states, activation energies, and the role of the catalyst in promoting the reaction. nih.gov This knowledge can aid in the selection of the most efficient and selective catalyst for the synthesis.

Computational studies are also invaluable for understanding the reactivity of the compound itself. For instance, DFT calculations can be used to study the keto-enol tautomerism of the β-keto ester functionality and how it is influenced by solvents. orientjchem.org Furthermore, computational models can be developed to investigate the mechanisms of potential novel reactions, guiding experimental efforts and accelerating the discovery process. acs.org The synergy between experimental and computational approaches is becoming increasingly important in modern chemical research, enabling a deeper and more comprehensive understanding of chemical systems. nih.govresearchgate.net

Table 2: Application of Computational Methods in Studying this compound

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of Friedel-Crafts acylation mechanism | Transition state structures, activation energies, catalyst role |

| DFT | Study of keto-enol tautomerism | Stability of tautomers in different solvents |

| Molecular Dynamics (MD) | Simulation of compound behavior in solution | Solvation effects, conformational preferences |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Understanding potential biocatalytic transformations |

Exploration of Structure-Reactivity Correlations for Rational Design Principles

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to the rational design of new compounds with desired properties. For this compound, the electronic effects of the para-methoxy group on the aromatic ring and the nature of the alkyl chain connecting the ketone and ester groups are key determinants of its reactivity.

The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions and also affect the properties of the ketone functionality. Studies on substituted acetophenones have shown that the nature of the substituent on the benzene ring plays a significant role in their reactivity. nih.govcdnsciencepub.comsamipubco.com Electron-withdrawing groups tend to increase the rate of reduction of the ketone, while electron-donating groups can have the opposite effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their chemical reactivity or other properties. iosrjournals.orgwikipedia.orgnih.gov These models use molecular descriptors to quantify structural and physicochemical properties and relate them to a specific activity or property through a mathematical equation. wikipedia.org By systematically modifying the structure of the parent compound, for example, by introducing different substituents on the aromatic ring or altering the length of the alkyl chain, and then measuring their reactivity, a QSAR model can be built. This model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the rational design of molecules with tailored properties.

Q & A

Basic: What are standard synthetic routes for Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate?

Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Aldol condensation : Reacting 4-methoxybenzaldehyde with a diketone or ketoester (e.g., ethyl acetoacetate) in the presence of a base (e.g., NaH or K₂CO₃) and solvent (e.g., DMF or THF). This forms the keto-ester backbone .

- Esterification : Converting 6-(4-methoxyphenyl)-6-oxohexanoic acid to the ethyl ester using ethanol and an acid catalyst (e.g., H₂SO₄) under reflux .

Key Considerations : - Temperature and solvent choice (e.g., THF for higher yields vs. DMF for faster kinetics) significantly impact reaction efficiency .

- Purification often requires column chromatography or recrystallization from ethanol-dioxane mixtures .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; ketone carbonyl at δ 207–210 ppm) .

- IR : Confirms ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing conformational preferences (e.g., envelope puckering in cyclohexanone derivatives) .

Example Data :

| Functional Group | NMR Shift (δ ppm) | IR Wavenumber (cm⁻¹) |

|---|---|---|

| Methoxy (-OCH₃) | 3.8–4.0 (s, 3H) | – |

| Ester (COOR) | 4.1–4.3 (q, 2H) | 1730 |

| Ketone (C=O) | 2.5–2.7 (t, 2H) | 1700 |

Advanced: How do aryl substituents (e.g., methoxy vs. trifluoromethyl) influence electronic properties and reactivity?

Answer:

Substituents modulate electron density and steric effects:

- Methoxy groups : Electron-donating (+M effect) stabilize intermediates in nucleophilic acyl substitution, enhancing ester hydrolysis rates .

- Trifluoromethyl groups : Electron-withdrawing (-I effect) increase electrophilicity of the ketone, facilitating enolate formation in cross-coupling reactions .

Case Study :

Replacing 4-methoxy with 3,5-di(trifluoromethyl)phenyl: - LogP : Increases from 2.1 to 3.8, enhancing lipophilicity .

- Reactivity : Accelerates Claisen-Schmidt condensation by 30% due to stronger electron withdrawal .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., MGAT2 inhibitors), highlighting key interactions (e.g., H-bonding with the ketone oxygen) .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, methoxy-substituted derivatives show lower LUMO energies (-1.2 eV), favoring nucleophilic attack .

Validation : - Compare computational results with experimental IC₅₀ values from enzyme assays (e.g., GluR5 kainate receptor antagonism) .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Substituent effects : Compare analogs (e.g., piperazine vs. morpholine derivatives) to isolate structural contributions to activity .

Example :

| Compound | IC₅₀ (μM) for MGAT2 Inhibition | LogP |

|---|---|---|

| Ethyl 6-(4-methoxyphenyl)-6-oxo | 12.3 ± 1.2 | 2.1 |

| Ethyl 6-(3,5-CF₃-phenyl)-6-oxo | 8.7 ± 0.9 | 3.8 |

| The higher potency of the trifluoromethyl analog correlates with increased lipophilicity and target binding . |

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Keto-enol tautomerization : Minimized by using aprotic solvents (e.g., THF) and low temperatures (0–5°C) .

- Ester hydrolysis : Controlled by avoiding aqueous conditions during workup .

Troubleshooting : - Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

- Flow chemistry : Reduces reaction time by 50% in industrial-scale synthesis (e.g., continuous aldol condensation) .

- Microwave-assisted synthesis : Achieves 90% yield in 5 minutes for cyclohexenone intermediates (e.g., Ethyl 6-(4-chlorophenyl) derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.